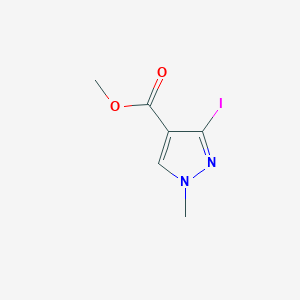

Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative featuring an iodine atom at the 3-position, a methyl group at the 1-position (N-methylation), and a methyl ester at the 4-position. This compound is a versatile intermediate in pharmaceutical research and organic synthesis due to its reactive iodine substituent, which facilitates cross-coupling reactions (e.g., Suzuki, Heck), and its ester group, which allows for further functionalization via hydrolysis or transesterification . Its structural features make it valuable for constructing bioactive molecules, including kinase inhibitors and agrochemicals.

Properties

IUPAC Name |

methyl 3-iodo-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-3-4(5(7)8-9)6(10)11-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYOYYFLZIJDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The carboxylic acid derivative, 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 799835-40-8), serves as a precursor for esterification. Acid-catalyzed reaction with methanol yields the target methyl ester.

Procedure

-

Reactants :

-

3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

-

Methanol (excess, solvent)

-

Concentrated HSO (catalytic)

-

-

Conditions :

-

Reflux at 65–70°C for 12–24 hours.

-

Neutralization with NaHCO, extraction with dichloromethane, and purification via recrystallization or column chromatography.

-

-

Yield :

Key Data

| Parameter | Value/Detail | Reference |

|---|---|---|

| Starting Material | 3-Iodo-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Catalyst | HSO | |

| Solvent | Methanol | |

| Reaction Time | 12–24 hours |

Direct Iodination of Methyl 1-Methyl-1H-pyrazole-4-carboxylate

Reaction Overview

Electrophilic iodination at the pyrazole ring’s 3-position is achieved using iodine (I) or N-iodosuccinimide (NIS) under Lewis acid catalysis.

Procedure

-

Reactants :

-

Methyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

-

NIS (1.1 equiv) or I (1.2 equiv)

-

AgOTf (0.1 equiv) or BF·OEt (0.2 equiv)

-

-

Conditions :

-

Stir in dichloromethane (DCM) or acetonitrile at 25°C for 6–12 hours.

-

Quench with NaSO, extract with ethyl acetate, and purify via silica gel chromatography.

-

-

Yield :

Key Data

| Parameter | Value/Detail | Reference |

|---|---|---|

| Iodinating Agent | NIS or I | |

| Catalyst | AgOTf or BF·OEt | |

| Solvent | DCM or acetonitrile | |

| Regioselectivity | >90% at position 3 |

Sandmeyer Reaction on Methyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Reaction Overview

Diazotization of the 3-amino precursor followed by iodination replaces the amino group with iodine.

Procedure

-

Reactants :

-

Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

-

NaNO (1.1 equiv), HCl (3.0 equiv)

-

KI (2.0 equiv)

-

-

Conditions :

-

Diazotize at 0–5°C in aqueous HCl.

-

Add KI, stir for 2 hours at 25°C.

-

Extract with ethyl acetate and purify via recrystallization.

-

-

Yield :

Key Data

| Parameter | Value/Detail | Reference |

|---|---|---|

| Starting Material | Methyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate | |

| Diazotization Agent | NaNO/HCl | |

| Iodine Source | KI | |

| Temperature | 0–25°C |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Esterification | High yield; simple conditions | Requires pre-synthesized acid | 75–90% |

| Direct Iodination | Single-step; avoids amino precursor | Regioselectivity challenges | 40–80% |

| Sandmeyer Reaction | High regioselectivity | Multi-step; amino precursor needed | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding a deiodinated pyrazole derivative.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate or sodium hydride.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazole derivatives depending on the nucleophile used.

Oxidation Reactions: Products include oxidized pyrazole derivatives.

Reduction Reactions: Products include deiodinated pyrazole derivatives.

Scientific Research Applications

Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific active sites or receptors. The iodine atom can play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Effects at Position 3

The iodine atom at position 3 distinguishes this compound from analogs with non-halogenated substituents:

- Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4): A methyl group at position 3 lacks the reactivity of iodine, limiting its utility in metal-catalyzed coupling reactions.

- Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS 1017782-45-4) : The bulky tert-butyl group at position 3 increases lipophilicity, which may enhance membrane permeability but reduces solubility in aqueous media .

Key Insight : The iodine substituent in Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate provides a unique balance of reactivity and selectivity for synthetic applications compared to alkyl-substituted analogs.

Ester Group Variations at Position 4

The methyl ester at position 4 can be compared to ethyl or hydrolyzed carboxylate derivatives:

- Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate (CAS 799835-39-5): Replacing the methyl ester with an ethyl ester increases the compound’s molecular weight (MW: 182.22 vs.

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid : Hydrolysis of the ester to a carboxylic acid introduces hydrogen-bonding capability, which is critical for target binding in drug design .

Key Insight : Ester groups modulate solubility and metabolic stability, with methyl esters generally offering faster hydrolysis rates than ethyl esters.

Heterocyclic Core Modifications

Indazoles exhibit enhanced aromatic stability and distinct electronic properties compared to pyrazoles, often leading to higher binding affinity in medicinal chemistry applications .

Comparative Data Table

| Compound Name | CAS Number | Substituent (Position 3) | Ester Group (Position 4) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | Not Provided | Iodo | Methyl | 296.09 | Cross-coupling intermediates |

| Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate | 799835-39-5 | Iodo | Ethyl | 310.12 | Lipophilic drug precursors |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 85290-78-4 | Methyl | Ethyl | 154.17 | Nucleotide analog synthesis |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | 1017782-45-4 | tert-Butyl | Methyl | 182.22 | High-stability intermediates |

Biological Activity

Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by:

- Molecular Formula : C6H7IN2O2

- Molecular Weight : 236.03 g/mol

- IUPAC Name : Methyl 3-iodo-1-methylpyrazole-4-carboxylate

This compound has been synthesized using various methods, often involving the introduction of iodine at the 3-position of the pyrazole ring, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an enzyme inhibitor , particularly in pathways involving cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

- Signal Transduction Modulation : It may influence various biochemical pathways, including those involved in inflammation and cell signaling.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound:

| Study | IC50 Value (µg/mL) | Target |

|---|---|---|

| Akhtar et al. (2022) | 71.11 | COX Enzymes |

| Abdellatif et al. (2022) | 0.02 - 0.04 | COX-2 Inhibition |

These values indicate significant potency compared to standard anti-inflammatory drugs like diclofenac, suggesting that this compound could serve as a lead structure for developing new anti-inflammatory agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research indicates that pyrazole derivatives can inhibit bacterial growth through mechanisms that may include disrupting cell wall synthesis or interfering with metabolic pathways.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor effects. Studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in animal models, although specific data on this compound is still limited.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in swelling compared to untreated controls. Histopathological analysis indicated minimal gastrointestinal toxicity, supporting its potential as a safer alternative to traditional NSAIDs .

Case Study 2: Enzyme Inhibition Profile

A detailed enzyme inhibition assay revealed that the compound effectively inhibited COX enzymes with selectivity for COX-2 over COX-1, suggesting a favorable profile for minimizing side effects commonly associated with non-selective COX inhibitors .

Q & A

Q. What synthetic strategies are employed for Methyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) cyclocondensation of a β-ketoester (e.g., methyl acetoacetate) with a hydrazine derivative to form the pyrazole core, followed by (2) iodination at the 3-position. For iodination, electrophilic substitution using iodine and an oxidizing agent (e.g., HIO₃ or I₂/KI) under acidic conditions is common. Optimization includes:

- Temperature control : Iodination is exothermic; maintaining 0–5°C minimizes side reactions.

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve iodine solubility and reaction homogeneity.

Purity is assessed via HPLC or TLC, with yields typically 60–80% after recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies addressed?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies substituent positions. The methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the carboxylate ester resonates at δ 3.7–3.9 ppm. Iodo substituents cause deshielding in adjacent carbons (C3: ~δ 95–100 ppm in ¹³C NMR).

- FT-IR : Confirms ester (C=O stretch at ~1700 cm⁻¹) and C-I bonds (500–600 cm⁻¹).

- XRD : Resolves crystal packing and molecular geometry .

Discrepancies (e.g., unexpected splitting in NMR) are resolved by: - Variable-temperature NMR : Rules out dynamic effects.

- DFT calculations : Matches experimental data to theoretical spectra .

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX) elucidate the molecular geometry and intermolecular interactions of this compound?

- Bond lengths/angles : The C-I bond length (~2.09 Å) and planarity of the pyrazole ring confirm sp² hybridization.

- Intermolecular interactions : Halogen bonding between iodine and electron-rich groups (e.g., carbonyl O) is quantified using Mercury software ().

- Packing motifs : H-bonding networks (e.g., N-H···O) stabilize the crystal lattice .

Q. What computational approaches validate the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311++G(d,p)): Predict frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. The iodine atom lowers LUMO energy, enhancing susceptibility to nucleophilic attack.

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) by aligning the iodine moiety in hydrophobic pockets .

- MD simulations : Models solvation effects and conformational stability in aqueous media .

Q. How does the iodine substituent influence cross-coupling reactivity compared to bromo/chloro analogs?

- Methodological Answer : Iodo derivatives undergo Ullmann or Suzuki couplings faster than Br/Cl analogs due to weaker C-I bonds (lower bond dissociation energy). Key considerations:

- Catalyst systems : Pd(PPh₃)₄ or CuI/ligand systems in DMF at 80–100°C.

- Steric effects : The bulky iodine may slow reactions in sterically hindered environments.

- Leaving group ability : Iodine’s superior leaving capacity facilitates nucleophilic aromatic substitution .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields or spectroscopic results?

- Methodological Answer :

- Reproducibility checks : Vary catalysts (e.g., switch from KI to CuI) or solvents (e.g., DMF vs. THF) to identify optimal conditions.

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., ¹²⁷I vs. ⁷⁹Br) to confirm molecular formulas.

- Synchrotron XRD : Provides ultra-high-resolution data to resolve ambiguous bond lengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.